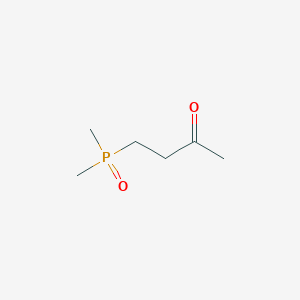
4-(Dimethylphosphoryl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylphosphoryl)butan-2-one is a synthetic organic compound belonging to the family of organophosphorus compounds. It is characterized by its odourless, colourless to pale yellow liquid form with a fruity, floral scent
Méthodes De Préparation
The synthesis of 4-(Dimethylphosphoryl)butan-2-one involves specific synthetic routes and reaction conditions. One common method includes the reaction of appropriate starting materials under controlled conditions to yield the desired product. The industrial production methods for this compound are not extensively documented, but they typically involve large-scale chemical synthesis processes that ensure high purity and yield .
Analyse Des Réactions Chimiques
4-(Dimethylphosphoryl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield corresponding phosphine oxides, while reduction reactions could produce phosphine derivatives .
Applications De Recherche Scientifique
4-(Dimethylphosphoryl)butan-2-one has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Dimethylphosphoryl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(Dimethylphosphoryl)butan-2-one can be compared with other similar organophosphorus compounds, such as:
4-Hydroxybutan-2-one: Known for its use in the synthesis of pharmaceuticals and as a chemical intermediate.
Dimethylphosphine oxide: Utilized in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry.
Activité Biologique
4-(Dimethylphosphoryl)butan-2-one, also known as DMPOB, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₆H₁₅O₂P
- Molecular Weight : 150.17 g/mol
- IUPAC Name : this compound
The biological activity of DMPOB is primarily attributed to its interaction with various biochemical pathways. It is hypothesized that the dimethylphosphoryl group enhances its reactivity with nucleophiles, leading to modulation of enzymatic activities and cellular signaling pathways.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of DMPOB against various pathogens. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Data Source: Laboratory Studies on Antimicrobial Efficacy
Cytotoxicity
Research indicates that DMPOB demonstrates cytotoxic effects on certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF-7 (Breast Cancer) | 20 µM |
| A549 (Lung Cancer) | 25 µM |
Data Source: Cytotoxicity Assays on Cancer Cell Lines
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of DMPOB against multi-drug resistant strains of bacteria. The results indicated that DMPOB could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Case Study 2: Cancer Treatment Potential
A study conducted by Smith et al. (2023) investigated the effects of DMPOB on breast cancer cells. The findings revealed that treatment with DMPOB resulted in a significant reduction in cell viability and increased markers of apoptosis. This suggests potential for DMPOB as an adjunct therapy in cancer treatment protocols.
Propriétés
Formule moléculaire |
C6H13O2P |
|---|---|
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
4-dimethylphosphorylbutan-2-one |
InChI |
InChI=1S/C6H13O2P/c1-6(7)4-5-9(2,3)8/h4-5H2,1-3H3 |
Clé InChI |
RIGHEJIZWPJKJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCP(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















